molecular formula C8H9N3 B1504370 (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine CAS No. 867140-61-2

(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine

Cat. No. B1504370
CAS RN: 867140-61-2
M. Wt: 147.18 g/mol
InChI Key: FWCIMVWRHMVZNJ-UHFFFAOYSA-N
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Description

“(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 438571-18-7 . It has a molecular weight of 147.18 .


Synthesis Analysis

There are several papers that discuss the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridine . These papers provide valuable insights into the synthesis process and could be used as a reference for the synthesis of “this compound”.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 374.6±27.0 C at 760 mmHg .

Mechanism of Action

The compound and its derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .

Safety and Hazards

The compound is classified as corrosive, with the signal word “Danger” associated with it . The safety information suggests that it should be handled with care, using protective measures such as wearing protective gloves and eye/face protection .

Future Directions

The research on “(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine” and its derivatives is ongoing, with a focus on their potential use in cancer therapy . The compound’s potent activities against FGFR1, 2, and 3 make it an attractive target for future research .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCIMVWRHMVZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676861
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

867140-61-2
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
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(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Reactant of Route 3
(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Reactant of Route 4
(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Reactant of Route 5
(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
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